molecular formula C23H50N2O5S B12283110 Tetrabutylammonium 2-(Boc-amino)ethanesulfonate

Tetrabutylammonium 2-(Boc-amino)ethanesulfonate

Cat. No.: B12283110
M. Wt: 466.7 g/mol
InChI Key: SOZHXTYHAFDSCH-UHFFFAOYSA-M
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Description

Tetrabutylammonium 2-(Boc-amino)ethanesulfonate is a chemical compound with the molecular formula C23H50N2O5S and a molecular weight of 466.72 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

The synthesis of Tetrabutylammonium 2-(Boc-amino)ethanesulfonate typically involves the reaction of 2-(Boc-amino)ethanesulfonic acid with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Tetrabutylammonium 2-(Boc-amino)ethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrabutylammonium 2-(Boc-amino)ethanesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tetrabutylammonium 2-(Boc-amino)ethanesulfonate involves its interaction with specific molecular targets and pathways. The Boc-amino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tetrabutylammonium cation can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture .

Comparison with Similar Compounds

Tetrabutylammonium 2-(Boc-amino)ethanesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the Boc-amino group and the tetrabutylammonium cation, which provides distinct reactivity and applications compared to other tetrabutylammonium salts.

Properties

Molecular Formula

C23H50N2O5S

Molecular Weight

466.7 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanesulfonate;tetrabutylazanium

InChI

InChI=1S/C16H36N.C7H15NO5S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)13-6(9)8-4-5-14(10,11)12/h5-16H2,1-4H3;4-5H2,1-3H3,(H,8,9)(H,10,11,12)/q+1;/p-1

InChI Key

SOZHXTYHAFDSCH-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OC(=O)NCCS(=O)(=O)[O-]

Origin of Product

United States

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